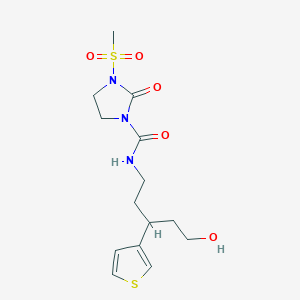

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5S2/c1-24(21,22)17-7-6-16(14(17)20)13(19)15-5-2-11(3-8-18)12-4-9-23-10-12/h4,9-11,18H,2-3,5-8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHYIGUMAICJGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiophene ring, a hydroxy group, and a methylsulfonyl moiety. Its molecular formula is , with a molecular weight of 395.5 g/mol. The structural formula can be represented as follows:

The biological activity of this compound involves several mechanisms:

1. Enzyme Interaction:

The compound may inhibit or activate specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

2. Receptor Modulation:

It can interact with cell surface receptors, influencing signaling pathways that regulate various biological processes.

3. Gene Expression Alteration:

The compound may affect the expression of genes associated with inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity:

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

2. Anti-inflammatory Effects:

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

3. Anticancer Potential:

Preliminary studies indicate that compounds within this class may target cancer-related pathways, making them candidates for further investigation in oncology .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

Comparison with Similar Compounds

Research Implications and Gaps

- Activity prediction : The target compound’s thiophene and hydroxylated chain may favor interactions with sulfur-binding enzymes (e.g., cysteine proteases) or improve pharmacokinetic profiles.

- Data gaps: No direct biological data for the target compound are available in the evidence. Further assays (e.g., enzyme inhibition, solubility, toxicity) are needed to validate hypotheses.

- Synthetic challenges : The hydroxylated pentyl chain may introduce steric hindrance during synthesis, requiring optimized coupling strategies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide?

- Methodological Answer : Begin with retrosynthetic analysis to identify key fragments: the thiophene moiety, hydroxy-pentyl chain, and methylsulfonyl-imidazolidinone core. Thiophene incorporation may involve alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura for regioselective attachment). The methylsulfonyl group can be introduced via oxidation of a thioether intermediate. Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and optimize stepwise yields . For experimental validation, employ Design of Experiments (DoE) to screen solvents, catalysts, and temperatures, reducing trial-and-error efforts .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra in deuterated DMSO or CDCl₃ to resolve overlapping signals, particularly around the thiophene and imidazolidinone regions. Compare chemical shifts with analogous compounds .

- High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or MALDI-TOF to confirm molecular weight and fragmentation patterns.

- HPLC-PDA : Employ reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Optimize mobile phase pH to resolve polar impurities .

Q. How should researchers design initial bioactivity studies for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups (e.g., sulfonyl-containing inhibitors). For example:

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC₅₀ values against proteases or kinases. Include positive controls (e.g., staurosporine for kinases) and triplicate replicates to ensure statistical validity .

- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM). Normalize results to vehicle-treated controls .

Advanced Research Questions

Q. How can reaction yields be systematically optimized for large-scale synthesis?

- Methodological Answer : Implement response surface methodology (RSM) via DoE to model interactions between variables (e.g., temperature, stoichiometry, solvent polarity). Use central composite designs to identify optimal conditions. Integrate computational feedback loops (e.g., ICReDD’s approach) to refine reaction parameters iteratively . For example, increasing DMF content may enhance solubility of the thiophene intermediate but could reduce reaction rate—balance via Pareto optimization.

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ across assays) be addressed?

- Methodological Answer :

- Purity Verification : Re-analyze compound batches via HPLC and HRMS to rule out degradation or impurities .

- Assay Conditions : Standardize buffer pH, temperature, and incubation times. For cell-based assays, confirm consistent passage numbers and serum concentrations .

- Computational Docking : Perform molecular dynamics simulations to assess binding mode variability across target isoforms. Compare with experimental IC₅₀ trends to identify structural determinants of activity .

Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency?

- Methodological Answer :

- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., thiophene alkylation). Use microreactors with precise temperature control to mitigate side reactions .

- Separation Technologies : Implement membrane-based systems (e.g., nanofiltration) for continuous purification of hydrophilic byproducts .

- Process Simulation : Develop Aspen Plus® models to predict mass/heat transfer limitations at scale. Validate with pilot-scale runs (1–10 L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.